

# What is the chemical structure of Phosalacine?

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## Compound of Interest

Compound Name: *Phosalacine*

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## Phosalacine: A Comprehensive Technical Guide

An In-depth Examination of the Structure, Synthesis, and Biological Activity of a Phosphonate Tripeptide

### Abstract

**Phosalacine** is a naturally occurring tripeptide with a unique phosphinate functional group, first isolated from the fermentation broth of *Kitasatosporia phosalacinea* (strain KA-338). Comprising L-phosphinothricin, L-alanine, and L-leucine, this molecule exhibits potent herbicidal and antimicrobial properties. Its mechanism of action is primarily attributed to the in vivo enzymatic hydrolysis of the peptide bonds, leading to the release of phosphinothricin, a powerful inhibitor of glutamine synthetase. This inhibition disrupts essential nitrogen metabolism in both plants and microorganisms, leading to cellular toxicity. This technical guide provides a detailed overview of the chemical structure, biosynthetic pathway, and biological activities of **Phosalacine**, including experimental protocols for its fermentation, isolation, and characterization.

### Chemical Structure and Properties

**Phosalacine** is a tripeptide with the systematic IUPAC name (2S)-2-[[[(2S)-2-[[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]-4-methylpentanoic acid[1]. It is structurally similar to bialaphos, another phosphinothricin-containing tripeptide, differing only in the terminal amino acid, which is leucine in **Phosalacine** and alanine in bialaphos[1].

Table 1: Physicochemical Properties of **Phosalacine**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>28</sub> N <sub>3</sub> O <sub>6</sub> P	[2][3]
Molecular Weight	365.36 g/mol	[2][3]
Appearance	White amorphous powder	[3]
Solubility	Soluble in water, slightly soluble in methanol, insoluble in ethanol, butanol, and acetone.	[4]
CAS Number	92567-89-0	

## Biological Activity

**Phosalacine** demonstrates a broad spectrum of biological activity, functioning as both an antimicrobial and a herbicidal agent. Its mode of action is indirect; **Phosalacine** itself does not significantly inhibit its target enzyme, glutamine synthetase. Instead, upon uptake by plant or microbial cells, it is hydrolyzed to release phosphinothricin, which is the active inhibitory molecule[2][3][5]. The antimicrobial activity of **Phosalacine** is reversed by the presence of L-glutamine, further supporting the conclusion that its target is glutamine synthetase[2][3].

## Antimicrobial Activity

**Phosalacine** is active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi[2][3]. For instance, it has been shown to completely inhibit the growth of *Bacillus subtilis* at a concentration of 0.1 µg/mL[4].

Table 2: Antimicrobial Spectrum of **Phosalacine** (Minimum Inhibitory Concentration - MIC)

Microorganism	MIC (µg/mL)
Bacillus subtilis	0.1
Staphylococcus aureus	> 100
Escherichia coli	> 100
Candida albicans	> 100

Note: The provided MIC values are based on available literature. Further comprehensive screening would be required for a complete profile.

## Herbicidal Activity

**Phosalacine** exhibits significant herbicidal activity, with notable effects observed against alfalfa (*Medicago sativa*)[2][3]. The herbicidal action is a direct result of the inhibition of glutamine synthetase by the released phosphinothricin, leading to a toxic accumulation of ammonia and the cessation of photorespiration in plants.

Table 3: Herbicidal Activity of **Phosalacine**

Plant Species	Activity
Alfalfa ( <i>Medicago sativa</i> )	Potent Herbicidal Effect

Note: Quantitative data such as IC50 or GR50 values for the herbicidal activity of **Phosalacine** are not extensively reported in the available literature.

## Enzyme Inhibition

The ultimate molecular target of **Phosalacine**'s activity is glutamine synthetase. Phosphinothricin, released from **Phosalacine**, acts as a competitive inhibitor of this enzyme with respect to glutamate.

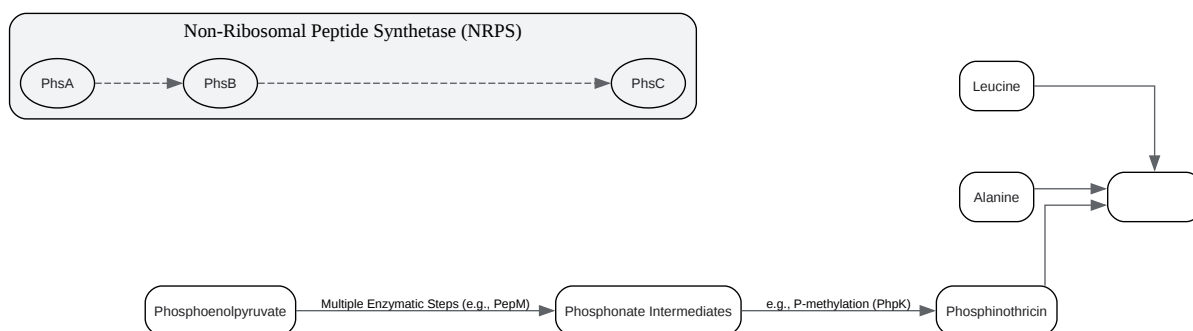
Table 4: Inhibition Constants (Ki) for Phosphinothricin

Enzyme Source	Ki (μM)	Reference
Bacillus subtilis Glutamine Synthetase	81.1	[4]
Spinach Leaf Glutamine Synthetase	306	[4]

## Biosynthesis

The biosynthesis of **Phosalacine** occurs in *Kitasatospora phosalacinea* through a pathway that shares significant homology with the biosynthesis of other phosphonate and phosphinate natural products, such as bialaphos. The pathway begins with the conversion of phosphoenolpyruvate and involves a series of enzymatic reactions to construct the phosphinothricin core, followed by the sequential addition of alanine and leucine residues by a non-ribosomal peptide synthetase (NRPS) complex[1][6].

The gene cluster responsible for **Phosalacine** biosynthesis contains genes encoding key enzymes such as phosphoenolpyruvate mutase (PepM), which catalyzes the initial rearrangement of the carbon skeleton, and a P-methylase (PhpK), which is a radical-SAM enzyme responsible for the methylation on the phosphorus atom. The assembly of the tripeptide is carried out by a multi-modular NRPS system.



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Overview of the **Phosalacine** biosynthetic pathway.

## Experimental Protocols

### Fermentation of *Kitasatosporia phosalacinea* KA-338

This protocol outlines the general procedure for the cultivation of *K. phosalacinea* for the production of **Phosalacine**.

Media Composition:

- Soluble Starch: 2.0%
- Glycerol: 1.0%
- Yeast Extract: 0.5%
- Peptone: 0.5%
- NaCl: 0.3%
- K<sub>2</sub>HPO<sub>4</sub>: 0.1%
- MgSO<sub>4</sub>·7H<sub>2</sub>O: 0.05%
- FeSO<sub>4</sub>·7H<sub>2</sub>O: 0.001%
- Adjust pH to 7.0 before sterilization.

Protocol:

- Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.
- Inoculate the medium with a seed culture of *Kitasatosporia phosalacinea* KA-338.
- Incubate the culture at 28°C for 4-5 days with vigorous shaking (e.g., 200 rpm).

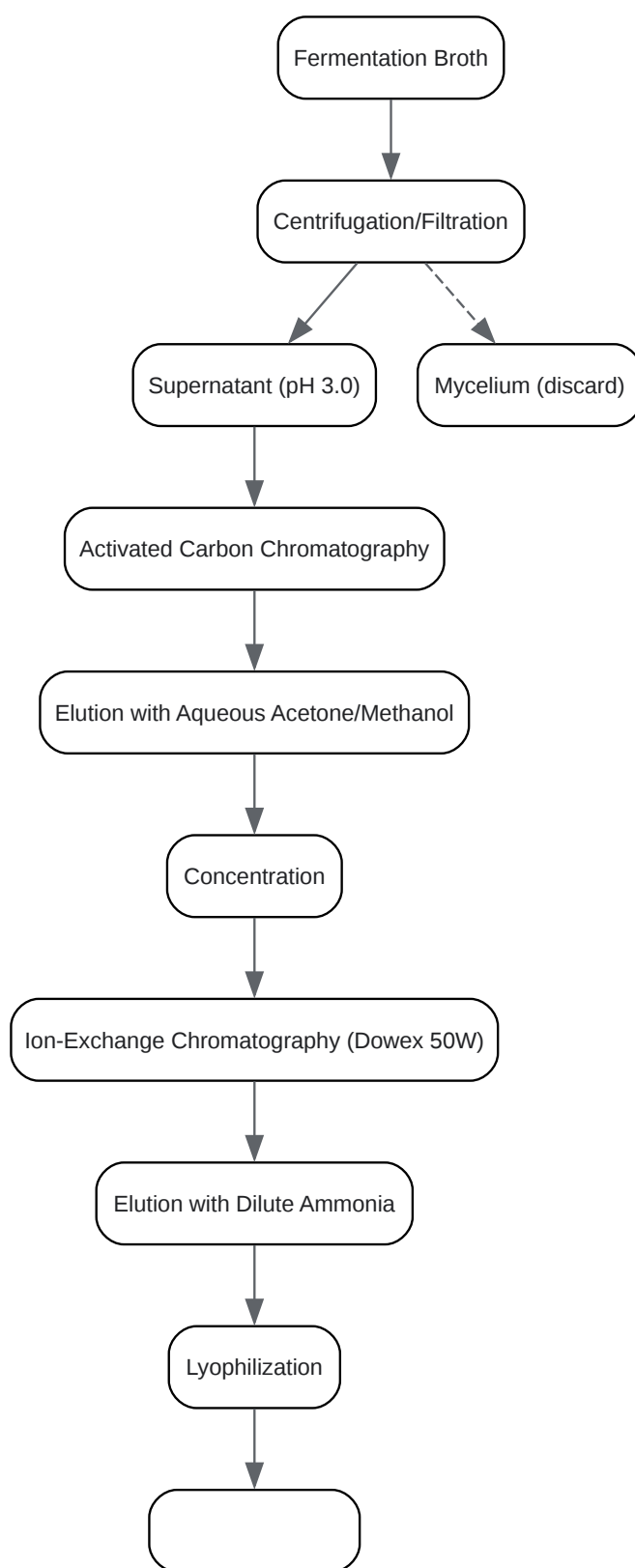
- Monitor the production of **Phosalacine** using a suitable analytical method, such as bioassay against *Bacillus subtilis* or HPLC.

## Isolation and Purification of Phosalacine

The following is a general procedure for the isolation and purification of **Phosalacine** from the fermentation broth.

Protocol:

- Remove the mycelium from the fermentation broth by centrifugation or filtration.
- Adjust the pH of the supernatant to 3.0 with an appropriate acid (e.g., HCl).
- Apply the supernatant to a column of activated carbon.
- Wash the column with water to remove unbound impurities.
- Elute the **Phosalacine** from the carbon column using aqueous acetone or methanol.
- Concentrate the eluate under reduced pressure.
- Further purify the crude **Phosalacine** using ion-exchange chromatography. Apply the concentrated eluate to a column of Dowex 50W (H<sup>+</sup> form).
- Wash the column with water.
- Elute **Phosalacine** with a dilute ammonia solution.
- Lyophilize the purified fractions containing **Phosalacine** to obtain a white amorphous powder.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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